molecular formula C6H4F2O2 B115640 3,4-Difluorobenzene-1,2-diol CAS No. 147300-07-0

3,4-Difluorobenzene-1,2-diol

Cat. No.: B115640
CAS No.: 147300-07-0
M. Wt: 146.09 g/mol
InChI Key: HLXWLHRCFGKDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluorobenzene-1,2-diol is a fluorinated derivative of benzene-1,2-diol (catechol). The strategic incorporation of fluorine atoms on the aromatic ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science research . Compounds in this chemical class are frequently explored as ligands in coordination chemistry, where the oxygen donors can bind to various metal centers to form complexes . These complexes are of interest for developing new catalysts or studying catalytic processes . Researchers also utilize such fluorinated aromatics as key intermediates in the synthesis of more complex, target molecules, leveraging the fluorine atoms for further functionalization . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147300-07-0

Molecular Formula

C6H4F2O2

Molecular Weight

146.09 g/mol

IUPAC Name

3,4-difluorobenzene-1,2-diol

InChI

InChI=1S/C6H4F2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H

InChI Key

HLXWLHRCFGKDNS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)O)F)F

Canonical SMILES

C1=CC(=C(C(=C1O)O)F)F

Synonyms

1,2-Benzenediol,3,4-difluoro-(9CI)

Origin of Product

United States

Advanced Chemical Transformations and Reaction Mechanisms of 3,4 Difluorobenzene 1,2 Diol

Nucleophilic Reactivity of the Activated Aromatic Core

The aromatic core of 3,4-Difluorobenzene-1,2-diol is activated towards nucleophilic attack due to the strong inductive effect of the two fluorine atoms. This electron deficiency facilitates the displacement of a fluoride (B91410) ion, a competent leaving group, by a variety of nucleophiles. The regioselectivity of such reactions is a key aspect of its chemistry.

Directed Aromatic Substitution Reactions

While specific studies on directed aromatic substitution of this compound are not extensively detailed in the available literature, the principles of nucleophilic aromatic substitution (SNAr) on analogous polyfluoroarenes provide a framework for understanding its expected reactivity. In SNAr reactions, the rate of substitution is enhanced by the presence of electron-withdrawing groups. youtube.com For this compound, the two fluorine atoms activate the ring towards nucleophilic attack.

The regioselectivity of substitution on difluorobenzene derivatives is influenced by the nature of the nucleophile and the reaction conditions. In many cases, nucleophilic attack is directed to the position para to an activating group. However, the presence of the two hydroxyl groups in this compound complicates predictions. Under basic conditions, the hydroxyl groups will be deprotonated to form a catecholate, which is electron-donating and would deactivate the ring towards nucleophilic attack. Therefore, reactions are typically performed on protected derivatives, such as the corresponding dimethyl ether.

Selective Introduction of Heteroatomic Functional Groups

The activated nature of the aromatic ring in protected this compound allows for the selective introduction of various heteroatomic functional groups. This is a valuable strategy for the synthesis of more complex molecules. For example, the displacement of a fluoride ion by alkoxides or phenoxides can be used to synthesize fluorinated diaryl ethers. Similarly, reactions with thiols can yield thioethers.

Redox Chemistry of Difluorinated Catechols

The catechol moiety in this compound is redox-active and can undergo oxidation to form semiquinone radicals and ortho-quinones. The presence of the fluorine atoms is expected to influence the redox potentials and the stability of these oxidized species.

Oxidation Pathways to Semiquinone Radicals and Ortho-Quinones

The oxidation of catechols generally proceeds through a two-electron, two-proton process to yield the corresponding ortho-quinone. marquette.edumarquette.edu This transformation can occur via a one-electron intermediate, the semiquinone radical. nih.gov The stability of this radical is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, are expected to stabilize the semiquinone radical.

The oxidation can be achieved using chemical oxidizing agents or enzymatically. For instance, tyrosinase is an enzyme known to oxidize catechols to ortho-quinones. nih.govarkat-usa.org The resulting ortho-quinones are often highly reactive electrophiles and can participate in subsequent reactions, such as Michael additions with nucleophiles.

Electrochemical Analysis of Redox Potentials

Cyclic voltammetry is a powerful technique for studying the redox behavior of catechols. marquette.edumarquette.edu It allows for the determination of redox potentials and can provide insights into the stability of the electrochemically generated species. For substituted catechols, the oxidation potential is influenced by the electronic nature of the substituents. researchgate.netacs.orgnih.gov Electron-withdrawing groups generally make the oxidation more difficult, resulting in a higher oxidation potential.

While specific cyclic voltammetry data for this compound is not available in the reviewed literature, it is anticipated that its oxidation potential would be higher than that of unsubstituted catechol due to the electron-withdrawing nature of the fluorine atoms. The electrochemical oxidation would proceed via a quasi-reversible process, with the stability of the resulting ortho-quinone being dependent on the pH and the solvent system. researchgate.net

Complexation and Chelation Studies with Metal Centers

The two adjacent hydroxyl groups of this compound provide an excellent bidentate binding site for a wide range of metal ions, forming stable chelate complexes. mdpi.com The stability and properties of these complexes are of interest in coordination chemistry and materials science.

The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (or formation constant) of the complex. wikipedia.orgscispace.comscispace.com Higher stability constants indicate a stronger interaction and a more stable complex. The determination of these constants is crucial for understanding the behavior of the complex in solution. wordpress.comoup.com

Derivatization Reactions of the Hydroxyl Groups

The derivatization of the hydroxyl groups in this compound is a key step in the synthesis of a wide range of more complex molecules. These reactions allow for the selective modification of the catechol moiety, enabling its incorporation into larger structures with applications in pharmaceuticals, agrochemicals, and materials science.

Protection and Deprotection Strategies of Diol Functionalities

Protecting the diol functionality of this compound is often necessary to prevent unwanted side reactions during multi-step syntheses. The choice of protecting group is critical and depends on the stability of the group to the reaction conditions of subsequent steps and the ease of its removal.

A common strategy for the protection of catechols is the formation of a cyclic acetal (B89532) or ketal. For instance, the reaction of a catechol with an appropriate reagent can yield a protected derivative. In a related context, the protection of the catechol moiety of 3,4-dihydroxyphenylalanine (DOPA) has been achieved using cyclic ethyl orthoformate. This protecting group is noted for its stability towards strong bases and nucleophiles. nih.gov Another approach involves the formation of an acetonide, which has also been successfully applied to DOPA derivatives. nih.gov

A particularly relevant protection strategy for fluorinated catechols is the formation of a 2,2-difluoro-1,3-benzodioxole (B44384) derivative. This can be achieved by reacting the catechol with a source of the difluoromethylene group. While specific details for this compound are not extensively documented in readily available literature, the synthesis of the parent 2,2-difluoro-1,3-benzodioxole from catechol is known. google.comgoogle.comnih.govchemicalbook.com This transformation typically involves the reaction of the corresponding 2,2-dichloro-1,3-benzodioxole (B1313652) with a fluoride source, such as potassium fluoride, often in the presence of a catalyst. google.comchemicalbook.com

The deprotection of such groups is equally important. For the cyclic ethyl orthoformate group, removal can be efficiently achieved using 1 M trimethylsilyl (B98337) bromide in trifluoroacetic acid in the presence of scavengers. nih.gov The cleavage of the 2,2-difluoro-1,3-benzodioxole group can be more challenging due to the stability of the C-F bonds. However, enzymatic methods have been shown to be effective. For example, the oxidation of 2,2-difluoro-1,3-benzodioxole by toluene (B28343) dioxygenase from Pseudomonas putida F1 leads to the formation of a diol, which subsequently undergoes reactions that result in the cleavage of the dioxole ring and the release of fluoride ions. researchgate.net This suggests that biochemical or strong acid-catalyzed hydrolysis could be viable deprotection strategies.

Table 1: Protection and Deprotection Strategies for Catechol Functionalities

Protecting Group Protection Reagents and Conditions Deprotection Reagents and Conditions Reference
Cyclic Ethyl Orthoformate Cyclic ethyl orthoformate 1 M Trimethylsilyl bromide in trifluoroacetic acid, scavengers, 0°C, 60 min nih.gov
Acetonide Acetone, p-toluenesulfonic acid Acidic conditions nih.govsavemyexams.com
2,2-Difluoro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole, Potassium Fluoride, Catalyst Toluene dioxygenase (enzymatic) google.comchemicalbook.comresearchgate.net

Esterification and Etherification Reactions

The hydroxyl groups of this compound can readily undergo esterification and etherification reactions to form a variety of derivatives.

Esterification is typically achieved through reaction with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com To drive the equilibrium towards the ester product, water is often removed as it is formed. masterorganicchemistry.comlibretexts.org

A more reactive approach involves the use of acyl chlorides. libretexts.orgyoutube.comlibretexts.orgnih.gov In this case, the reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid that is formed as a byproduct. libretexts.org This method is generally faster and can be performed under milder conditions than the Fischer esterification.

Etherification of this compound can be accomplished using the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.orgyoutube.comnih.gov This reaction involves the deprotonation of the hydroxyl groups with a strong base to form the corresponding dialkoxide, which then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.comnih.gov Common bases used for this purpose include sodium hydride or potassium hydroxide. youtube.com

A practical example of a similar etherification is the synthesis of 3,4-difluorophenetole (B62040) from 3,4-difluorophenol (B1294555). In this industrial-scale process, 3,4-difluorophenol is treated with sodium hydroxide to form the sodium phenoxide, which is then reacted with bromoethane (B45996) in the presence of a phase-transfer catalyst (tetramethylammonium chloride) in a toluene/DMF solvent system. chemicalbook.com This methodology can be adapted for the dietherification of this compound by using two equivalents of the base and alkylating agent.

Table 2: General Conditions for Esterification and Etherification of Phenols

Reaction Reagents General Conditions Reference
Fischer-Speier Esterification Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) Heating, often with removal of water masterorganicchemistry.comorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com
Acylation Acyl Chloride, Base (e.g., Pyridine, NaOH) Typically at room temperature libretexts.orgyoutube.comlibretexts.orgnih.gov
Williamson Ether Synthesis Alkyl Halide, Strong Base (e.g., NaOH, NaH) SN2 conditions, often with heating masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.orgyoutube.comnih.gov

Theoretical and Computational Investigations of 3,4 Difluorobenzene 1,2 Diol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of fluorinated organic compounds. These methods allow for a detailed examination of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For 3,4-Difluorobenzene-1,2-diol, this process typically involves selecting a functional, such as the popular B3LYP hybrid functional, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable conformation. The key structural parameters obtained include bond lengths, bond angles, and dihedral angles. For this compound, calculations would reveal the impact of the two fluorine atoms and two hydroxyl groups on the geometry of the benzene (B151609) ring. The strong electronegativity of the fluorine and oxygen atoms would be expected to shorten the adjacent C-F and C-O bonds and induce slight deformations in the planarity of the aromatic ring.

Furthermore, conformational analysis is a critical component of these studies, focusing on the different spatial orientations of the molecule that can exist due to rotation around single bonds. In this compound, the primary conformational flexibility arises from the rotation of the two hydroxyl (-OH) groups. DFT calculations can determine the relative energies of different conformers (e.g., where the O-H bonds are oriented in various directions relative to each other and the ring), identifying the most stable, lowest-energy conformation and the energy barriers for rotation between different conformations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). Molecules with higher HOMO energies are generally better electron donors.

LUMO : The innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electron affinity). Molecules with lower LUMO energies are better electron acceptors.

The energy difference between these two orbitals is known as the HOMO-LUMO gap . This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. The gap energy can often be correlated with the lowest energy electronic excitation of the molecule, which can be probed experimentally using UV-Vis spectroscopy.

For this compound, the presence of electron-donating hydroxyl groups and electron-withdrawing fluorine groups would significantly influence the energies of the frontier orbitals compared to unsubstituted benzene. The specific energies of the HOMO, LUMO, and the resulting gap would be quantified through DFT calculations.

Electronic transitions, where an electron is excited from an occupied orbital to an unoccupied one (e.g., from the HOMO to the LUMO), can be calculated using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the absorption wavelengths in the UV-Visible spectrum, providing theoretical support for experimental spectroscopic data and detailing the nature of the transitions (e.g., π → π* or n → π*).

Aromaticity and Electronic Effects Induced by Fluorination

Aromaticity is a key concept used to describe the enhanced stability and unique reactivity of cyclic, planar molecules with delocalized π-electrons. The introduction of fluorine substituents onto the benzene ring of the catechol structure introduces significant electronic perturbations that can modulate its aromatic character.

Aromaticity is not a directly observable physical quantity, so various computational indices have been developed to quantify it based on geometric, magnetic, or electronic criteria.

Key aromaticity indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values (e.g., NICS(0) or NICS(1)zz) are indicative of strong diatropic ring currents and thus high aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic value. HOMA values range from 1 (for a fully aromatic system like benzene) to 0 or negative values for non-aromatic or anti-aromatic systems.

Para-Delocalization Index (PDI): An electronic index that measures electron sharing between para-related carbon atoms in a six-membered ring.

Aromatic Fluctuation Index (FLU): An electronic index that quantifies the fluctuation of electron delocalization between adjacent atoms in a ring. Lower FLU values indicate greater aromaticity.

Multi-Center Index (MCI): Measures the extent of cyclic electron delocalization over the entire ring.

Studies on fluorinated benzenes show that fluorine has a complex influence. The high electronegativity of fluorine can cause a localized decrease in π-electron delocalization, which tends to reduce aromaticity. However, the lone pairs on fluorine can also participate in conjugation, a concept that has been termed "fluoromaticity," which can contribute to ring stability. For this compound, a computational analysis would be required to determine the net effect of these competing factors on the aromaticity of the ring as measured by these indices.

Table 1: Common Aromaticity Indices and Their Interpretation

Index Name Type Interpretation for High Aromaticity
NICS (Nucleus-Independent Chemical Shift) Magnetic Large Negative Value
HOMA (Harmonic Oscillator Model of Aromaticity) Geometric Value close to 1
PDI (Para-Delocalization Index) Electronic High Value
FLU (Aromatic Fluctuation Index) Electronic Value close to 0
MCI (Multi-Center Index) Electronic High Value

Substituents on an aromatic ring exert electronic influence through two primary mechanisms: inductive and resonance effects.

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Fluorine is the most electronegative element, and thus it exerts a very strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring. The hydroxyl groups also have a -I effect due to the electronegative oxygen atom.

Resonance Effect (R or M): This effect involves the delocalization of lone pair or pi (π) electrons through the π-system of the ring. Both the fluorine atoms and the hydroxyl groups possess lone pairs that can be donated into the aromatic ring, resulting in an electron-donating resonance effect (+R).

For fluorine, the -I effect is significantly stronger than its +R effect. For the hydroxyl group, the +R effect is generally considered to be more dominant than its -I effect. In this compound, these effects collectively determine the electron density distribution around the ring, influencing its reactivity, acidity, and interactions with other molecules. A quantitative assessment of these effects can be achieved computationally through methods like Natural Bond Orbital (NBO) analysis, which calculates charge distributions and orbital interactions, providing a numerical basis for the strength of these electronic influences at different positions on the ring.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This involves identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species.

For this compound, a plausible reaction to study computationally is its oxidation to the corresponding o-quinone. This is a characteristic reaction for catechol derivatives. A mechanistic study using DFT would involve:

Locating Stationary Points: Optimizing the geometries of the reactant (this compound), the product (3,4-difluoro-1,2-benzoquinone), and any potential intermediates.

Finding the Transition State (TS): Searching for the saddle point on the potential energy surface that corresponds to the energy maximum along the reaction coordinate. This is the kinetic bottleneck of the reaction.

Calculating Activation Energies: Determining the energy difference between the transition state and the reactants. This activation barrier (Ea) is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Simulating the reaction pathway from the transition state down to the reactants and products to confirm that the identified TS correctly connects the intended species.

Such studies can provide a step-by-step elucidation of the reaction pathway, revealing whether the mechanism is concerted or stepwise and how the fluorine substituents influence the reaction's kinetics and thermodynamics. While specific computational studies on the reaction pathways of this compound are not widely published, the established methodologies provide a clear framework for how such an investigation would be conducted to understand its chemical transformations.

Computational Modeling of Isomerization Processes

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the pathways of chemical reactions. For this compound, isomerization can be computationally modeled to predict the relative stabilities of different isomers and the energy required to convert between them. The fluorination pattern is a key determinant of the molecule's electronic and steric properties, which in turn dictates the favorability of various isomerization routes.

ParameterHypothetical Value (kcal/mol)Description
Relative Energy of Tautomer+5 to +15Estimated energy difference between the diol and a potential quinone-like tautomer.
Isomerization Barrier+25 to +40Estimated activation energy for the tautomerization process.

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be determined in a specific computational study.

Transition State Analysis for Key Chemical Transformations

Transition state theory is a cornerstone of understanding reaction kinetics. Identifying and characterizing the transition state for a chemical transformation provides insight into the reaction mechanism and the factors that control its rate. For this compound, key transformations could include oxidation or other reactions involving the hydroxyl groups.

A transition state analysis for a representative reaction, such as oxidation, would involve locating the highest energy point along the reaction coordinate. Computational methods can be used to determine the geometry and vibrational frequencies of this transition state. The presence of fluorine atoms would likely stabilize the transition state through inductive effects, potentially altering the reaction pathway compared to non-fluorinated catechol. The calculated energy of the transition state would provide a theoretical estimate of the activation energy for the reaction.

TransformationCalculated Activation Energy (kcal/mol)Key Features of Transition State
Hypothetical Oxidation15 - 25Elongated O-H bonds, partial C=O bond formation.
Hypothetical Dehydrogenation30 - 45Formation of a transient radical species.

Note: The data in this table is hypothetical and based on general principles of chemical reactivity for analogous compounds.

Intermolecular Interactions and Crystal Engineering Principles

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. In the case of this compound, these interactions are expected to be dominated by hydrogen bonding from the hydroxyl groups and potentially weaker interactions involving the fluorine atoms.

Crystal engineering seeks to control the assembly of molecules into desired crystalline architectures. The principles of crystal engineering can be applied to predict and design the crystal packing of this compound. The strong directionality of hydrogen bonds involving the hydroxyl groups would likely lead to the formation of robust supramolecular synthons, such as chains or rings.

Interaction TypePotential Energy (kcal/mol)Geometric Characteristics
O-H···O Hydrogen Bond-5 to -8Strong, directional interaction with typical O···O distances of 2.7-2.9 Å.
C-H···F Interaction-0.5 to -2Weaker, more electrostatic in nature, with longer contact distances.
π–π Stacking-2 to -5Dependent on the relative orientation of the aromatic rings.

Note: The data in this table represents typical energy ranges for these types of interactions and is not specific to a determined crystal structure of this compound.

Spectroscopic Characterization Techniques for 3,4 Difluorobenzene 1,2 Diol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of nuclear spin behavior in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the chemical environments of hydrogen and carbon atoms. For 3,4-Difluorobenzene-1,2-diol, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the two hydroxyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling). The hydroxyl proton signals may appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large. Carbons further away will show smaller, long-range C-F coupling.

Two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment, especially in complex molecules. nmrdb.orgcaspre.cacoblentz.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, helping to map out the connectivity of the aromatic protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons. caspre.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and piecing together the molecular framework. researchgate.net For this compound, HMBC would show correlations from the aromatic protons to the carbon atoms bearing the hydroxyl and fluorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using computational models; experimental values may vary.

Atom No.Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
1-134.4 (d)H5 → C1, C3; H6 → C1, C2
2-137.9 (d)H5 → C1, C3; H6 → C1, C2
3-146.1 (dd)H5 → C1, C3, C4; H6 → C4
4-149.2 (dd)H5 → C3; H6 → C2, C5
56.75110.2 (d)H5 → C1, C3, C4
66.90118.5 (d)H6 → C1, C2, C4, C5

Given the complex spin systems arising from H-H, H-F, and C-F couplings, spectral simulation plays a vital role in accurately interpreting the NMR data of fluorinated compounds. nih.gov Modern NMR software can simulate spectra based on predicted chemical shifts and coupling constants derived from quantum chemical calculations. spectrabase.comelodiz.com By comparing the simulated spectrum with the experimental one, chemists can refine assignments and extract precise coupling constant values. This process is critical for distinguishing between isomers and confirming the substitution pattern on the benzene (B151609) ring. For instance, the magnitudes of the various J(H,F) and J(C,F) coupling constants are highly dependent on the number of intervening bonds and their spatial orientation, providing a powerful tool for structural verification.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov It is an excellent technique for identifying the functional groups present in a molecule. In the spectrum of this compound, several key absorption bands are expected:

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. The broadness is due to intermolecular hydrogen bonding.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibrations produce very strong and characteristic absorption bands, typically in the 1000-1300 cm⁻¹ range. horiba.com The exact positions can help confirm the presence of fluorine on the aromatic ring.

C-O Stretching: The stretching of the C-O bond of the phenol (B47542) groups will result in a strong band, usually found between 1200 and 1260 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound (Predicted based on analogs)

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Phenolic)1200 - 1260Strong
C-F Stretch1000 - 1300Very Strong
Aromatic C-H Bend (out-of-plane)750 - 900Strong

FT-Raman spectroscopy is a complementary technique to FT-IR. uit.no It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. coblentz.org A key principle is the "rule of mutual exclusion," which states that for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. science.gov While this compound lacks a center of symmetry, some vibrations will be more intense in Raman than in IR, and vice-versa.

Key features expected in the FT-Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, often around 1000 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. The C=C stretching modes in the 1550-1620 cm⁻¹ region are also prominent.

C-F Vibrations: While strong in IR, C-F bonds can also give rise to Raman active modes.

Non-polar Bonds: Raman spectroscopy is particularly sensitive to non-polar bonds, making it effective for analyzing the carbon-carbon bonds within the benzene ring.

Analysis of dihydroxybenzene isomers has shown that both FT-IR and FT-Raman spectra are highly sensitive to the substitution pattern, providing unique spectral fingerprints for each isomer. nist.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule when it absorbs or emits ultraviolet (UV) or visible light.

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring. The presence of hydroxyl and fluorine substituents influences the energy of these transitions and thus the position of the absorption maxima (λ_max). Hydroxyl groups are strong auxochromes, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. Fluorine atoms have a weaker electronic effect. The UV-Vis spectrum of catechol (1,2-benzenediol) in ethanol (B145695) shows a primary absorption band around 275 nm. It is expected that this compound would exhibit a similar absorption profile, possibly with minor shifts due to the electronic influence of the fluorine atoms.

Fluorescence spectroscopy measures the emission of light as an excited molecule returns to its ground state. Many phenolic compounds are fluorescent. The introduction of fluorine atoms can significantly influence the fluorescence properties of a molecule, often enhancing the quantum yield and shifting the emission wavelength. coblentz.org While specific fluorescence data for this compound is not widely available, studies on fluorinated fluorophores and catecholamines suggest that it would likely exhibit fluorescence, with the emission spectrum being a near mirror image of its lowest-energy absorption band and shifted to a longer wavelength (a Stokes shift). coblentz.orgscience.gov

Fluorescence Spectroscopy and Luminescence Property Characterization

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This luminescence provides information about the molecule's excited states and its interaction with the environment. While direct fluorescence data for this compound is not extensively detailed, studies on analogous benzene-1,3-diol derivatives offer significant insights into its potential properties.

Research on 1,3,4-thiadiazole (B1197879) analogues containing a benzene-diol moiety has shown interesting fluorescence phenomena, such as dual fluorescence. nih.govresearchgate.net This effect, where two distinct emission bands are observed, can be highly dependent on factors like solvent polarity, pH, and molecular aggregation. nih.gov For example, in some analogs, conformational changes induced by the environment can lead to different excited states, resulting in dual emission. researchgate.net It is plausible that this compound could exhibit similar complex luminescence behavior, influenced by intermolecular and intramolecular hydrogen bonding involving its hydroxyl groups, which can be modulated by the solvent and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate mass determination of molecules with minimal fragmentation, providing the molecular formula. For this compound (C₆H₄F₂O₂), HRESIMS would confirm its monoisotopic mass of 146.0179 g/mol . By analyzing the fragmentation pattern, structural information can be deduced. Furthermore, derivatization techniques can be employed to enhance the detection of diols. For instance, reaction with 2-bromopyridine-5-boronic acid (BPBA) can form stable boronic esters, which improves ionization efficiency in the mass spectrometer and aids in identification. sci-hub.se

IonFormulaCalculated m/zDescription
[M+H]⁺[C₆H₅F₂O₂]⁺147.0257Protonated Molecular Ion
[M-H]⁻[C₆H₃F₂O₂]⁻145.0101Deprotonated Molecular Ion
[M-H₂O]⁺·[C₆H₂F₂O]⁺·128.0074Fragment from loss of water

X-ray Based Characterization Techniques

X-ray based techniques provide direct information regarding the atomic arrangement and local coordination environment within a material.

For this compound, a successful SXRD analysis would provide unambiguous data on the geometry of the benzene ring, the precise bond lengths of C-F, C-O, and C-C bonds, and the bond angles. mdpi.com Crucially, it would also reveal the nature of intermolecular interactions, particularly the hydrogen-bonding network formed by the hydroxyl groups, which dictates the crystal packing and influences the material's physical properties.

Structural ParameterInformation Obtained
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-O, C-F)
Bond AnglesAngles between adjacent bonds (e.g., C-C-C, C-O-H)
Torsion AnglesConformation of the molecule
Intermolecular InteractionsDetails of hydrogen bonding and van der Waals contacts

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. nih.govescholarship.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which gives information about oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the type, number, and distance of neighboring atoms. escholarship.org

While XAS is often used for studying metal centers in metalloproteins, it can be applied to lighter elements. For an analog like catechol, XAS has been used to characterize its binding to an iron active site in enzymes like catechol 2,3-dioxygenase. nih.gov In such a system, the XAS spectrum of iron reveals changes in its coordination environment upon catechol binding, identifying the number of N/O ligands and their distances. nih.govacs.org Similarly, XAS could be used to study the local environment of the oxygen or fluorine atoms in this compound, or to probe its coordination to a metal ion, providing precise details on the local binding geometry.

XAS RegionInformation Provided
XANESOxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom.
EXAFSType, number, and precise distances of neighboring atoms surrounding the absorbing atom.

Electrochemical Spectroscopic Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of this compound and its analogs, such as catechol (benzene-1,2-diol). These techniques provide detailed insights into the electron transfer processes, reaction mechanisms, and the stability of electrochemically generated species.

The electrochemical behavior of dihydroxybenzene isomers is fundamentally influenced by the positions of the hydroxyl groups and the nature of other substituents on the aromatic ring. nih.govmdpi.com For 1,2-dihydroxybenzenes like catechol and its derivatives, cyclic voltammetry typically reveals a quasi-reversible, two-electron redox process. mdpi.comias.ac.inscispace.com During the anodic (forward) scan, the catechol moiety is oxidized to its corresponding o-benzoquinone. ias.ac.inresearchgate.net This is observed as an anodic peak (Epa). On the cathodic (reverse) scan, the o-benzoquinone is reduced back to the catechol, resulting in a cathodic peak (Epc). ias.ac.inresearchgate.net

Catechol derivative ⇌ o-Benzoquinone derivative + 2e⁻ + 2H⁺

The stability of the generated o-benzoquinone can be assessed from the ratio of the cathodic peak current to the anodic peak current (Ipc/Ipa). researchgate.net A ratio close to unity suggests that the oxidized product is stable on the timescale of the CV experiment. researchgate.net Furthermore, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the kinetics of the electron transfer. For a reversible two-electron process, the theoretical value is approximately 29.5 mV, though in practice, values are often larger, indicating quasi-reversible kinetics. researchgate.net

The redox potential is highly sensitive to substituents on the benzene ring. Electron-withdrawing groups, such as the fluorine atoms in this compound, are expected to make the molecule more difficult to oxidize compared to the unsubstituted catechol. This is because they decrease the electron density on the aromatic ring, thus requiring a higher potential to remove electrons. Conversely, electron-donating groups facilitate oxidation. nih.govdtu.dk

Studies on various catechol derivatives have shown that the electrochemical process is often diffusion-controlled, meaning the peak current is linearly proportional to the square root of the scan rate. nih.govscispace.com This relationship confirms that the rate of the reaction is limited by the diffusion of the electroactive species to the electrode surface. nih.gov

The pH of the electrolytic medium also plays a critical role in the voltammetric response of catechols. ias.ac.inasdlib.org Since protons are involved in the redox reaction, changes in pH shift the peak potentials. As the pH increases, the oxidation generally becomes easier (occurs at a lower potential) due to the deprotonation of the hydroxyl groups. ias.ac.in

While specific experimental data for this compound is not widely published, the principles derived from its analogs provide a strong framework for predicting its behavior. The presence of two strong electron-withdrawing fluorine atoms would predictably shift the anodic peak potential to a more positive value relative to catechol. The stability of the resulting 3,4-difluoro-o-benzoquinone would determine the reversibility observed in the cyclic voltammogram.

Research Findings on Catechol Analogs

The following interactive table summarizes typical cyclic voltammetry data for catechol, the parent analog of this compound, under specific experimental conditions. This data illustrates the characteristic parameters measured in such experiments.

Interactive Data Table: Cyclic Voltammetry of Catechol

Click to view data
ParameterValueConditionsSource
Anodic Peak Potential (Epa)+614 mV1 mM Catechol in acetate (B1210297) buffer scispace.com
Cathodic Peak Potential (Epc)+80 mV1 mM Catechol in acetate buffer scispace.com
Peak Separation (ΔEp)73 mV1.0 M HClO₄ at mesoporous Pt electrode researchgate.net
Ipc/Ipa Ratio~0.951.0 M HClO₄ at mesoporous Pt electrode researchgate.net
Process TypeDiffusion-controlledVarious electrolytes nih.govscispace.com

These findings highlight that the electrochemical oxidation of catechols is a well-defined process. ias.ac.in The electrochemically generated o-benzoquinone can sometimes participate in subsequent chemical reactions, leading to more complex mechanisms (known as EC mechanisms), which can also be studied and characterized using cyclic voltammetry. ias.ac.inresearchgate.net For instance, in certain solvents, electrode fouling can occur with 1,2-dihydroxybenzenes, potentially due to the electropolymerization of the oxidation products. mdpi.com

Applications of 3,4 Difluorobenzene 1,2 Diol in Advanced Organic Synthesis and Materials Science

Versatile Building Block in the Construction of Complex Organic Molecules

The reactivity of the catechol moiety and the electronic influence of the fluorine atoms theoretically make 3,4-Difluorobenzene-1,2-diol an interesting substrate for building complex molecules. However, specific applications are not detailed in the available literature.

Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of fluorinated PAHs is an active area of research, as fluorine substitution can significantly alter the electronic properties and solid-state packing of these materials, which is beneficial for applications in organic electronics. nii.ac.jpnih.govnih.govcore.ac.uk Common strategies for introducing fluorine atoms into PAHs include the cyclization of fluorinated precursors, such as 1,1-difluoro-1-alkenes, or the use of fluorinated building blocks in multi-step syntheses. nii.ac.jpnih.gov However, no specific methods employing this compound as a starting material for the construction of fluorinated PAHs have been found in the reviewed literature.

Preparation of Specialty Fine Chemicals and Intermediates

Fluorinated building blocks are crucial in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. beilstein-journals.orgnih.gov The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. While the development of novel fluorinated building blocks is a continuous effort, the role of this compound as a precursor for specific specialty fine chemicals or intermediates is not documented in the available scientific papers.

Precursor for the Development of Advanced Functional Materials

The diol functionality suggests that this compound could serve as a monomer in polymerization reactions to create advanced materials. The presence of fluorine would be expected to impart unique properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Monomer Units in Polymer and Oligomer Synthesis

Poly(arylene ether)s are a class of high-performance polymers often synthesized through the nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide. koreascience.krnih.govbwise.kr In principle, this compound could act as a bisphenol monomer. The fluorine atoms on the aromatic ring would influence the reactivity of the monomer and the properties of the resulting polymer. Despite this potential, no studies detailing the polymerization of this compound to form poly(arylene ether)s or other polymers like polycarbonates were identified.

Components for Organic Semiconductors and Electronic Devices

Fluorination is a key strategy in the design of high-performance organic semiconductors for applications in devices like organic field-effect transistors (OFETs). nih.gov Fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection/transport. While many fluorinated aromatic compounds are investigated for these purposes, there is no specific mention in the literature of this compound or its derivatives being used as components for organic semiconductors.

Role in the Synthesis of Novel Structural Motifs and Fluorinated Compounds

The creation of novel molecular structures with unique properties is a fundamental goal of organic synthesis. Fluorinated building blocks are instrumental in this pursuit, allowing for the construction of new motifs that are otherwise inaccessible. beilstein-journals.orgresearchgate.netnih.gov The combination of vicinal fluorine atoms and a catechol system in this compound presents a unique scaffold for synthesizing novel fluorinated heterocyclic systems or chiral ligands. Nevertheless, research explicitly demonstrating the use of this compound to generate such novel motifs could not be located.

Generation of Difluorinated Silyl (B83357) Enol Ethers as Building Blocks

Difluorinated silyl enol ethers are highly valuable synthetic intermediates. The difluoromethylene (CF2) group is a key structural motif in medicinal chemistry, often serving as a bioisostere for an oxygen atom or a carbonyl group, which can modulate the acidity of nearby functional groups and improve the metabolic stability of drug candidates. Silyl enol ethers, in general, are protected forms of enolates and are crucial reagents in a wide range of carbon-carbon bond-forming reactions, including Mukaiyama aldol (B89426) reactions.

The synthesis of α,α-difluorinated ketones, the direct precursors to difluorinated silyl enol ethers, is an area of active research. Common methods include the direct fluorination of 1,3-dicarbonyl compounds using electrophilic fluorinating agents or the deoxyfluorination of carbonyl derivatives. However, a direct and well-documented synthetic pathway for the generation of difluorinated silyl enol ethers originating from this compound is not prominently featured in scientific literature. The conversion of an aromatic diol to a cyclic or acyclic difluorinated ketone suitable for silylation would require significant synthetic transformations that are not straightforward.

Synthesis of Desymmetrized Aromatic Derivatives

A significant application of 1,2-difluorobenzene (B135520) derivatives, including this compound, is in the synthesis of desymmetrized aromatic compounds. The presence of two fluorine atoms on the aromatic ring allows for sequential nucleophilic aromatic substitution (SNAr) reactions. nih.govmasterorganicchemistry.com This strategy provides a high-yielding and regioselective method for producing differentially substituted catechol derivatives, which are important scaffolds in pharmaceuticals and functional materials.

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring that stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govmasterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens. masterorganicchemistry.com

In a typical desymmetrization sequence starting with a 1,2-difluorobenzene system, the first nucleophilic substitution occurs to displace one of the fluorine atoms. The introduction of the first substituent, often an alkoxy group, deactivates the ring towards further substitution. However, a second, distinct nucleophile can be forced to replace the remaining fluorine atom under more stringent reaction conditions, leading to a desymmetrized product. nih.govmasterorganicchemistry.com This stepwise approach allows for the controlled and predictable synthesis of complex aromatic molecules that would be difficult to access through other methods.

This methodology has been successfully applied to 1,2-difluorobenzene to generate asymmetrically substituted catechol derivatives. nih.govmasterorganicchemistry.com By extension, this compound can serve as a substrate for similar sequential SNAr reactions, allowing for the selective functionalization of its hydroxyl groups followed by substitution of the fluorine atoms, or vice-versa, to create a diverse array of complex, non-symmetrical aromatic building blocks.

Derivatives, Analogs, and Structural Modifications of 3,4 Difluorobenzene 1,2 Diol

Synthesis of Positional Isomers (e.g., 2,4-Difluorobenzene-1,3-diol, 4,5-Difluorobenzene-1,2-diol)

The synthesis of positional isomers of 3,4-difluorobenzene-1,2-diol requires distinct synthetic strategies, typically starting from appropriately substituted difluorobenzene precursors. The regiochemistry of the fluorine and hydroxyl groups is established through multi-step sequences.

4,5-Difluorobenzene-1,2-diol: A common precursor for this isomer is 1,2-difluorobenzene (B135520). The synthesis can also be approached from compounds like 4,5-difluoro-2-nitro-aniline. chemicalbook.com A plausible route involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis of the resulting diazonium salts to hydroxyl groups. The initial reduction of 4,5-difluoro-2-nitro-aniline to 1,2-diamino-4,5-difluorobenzene (B1301191) is a high-yield reaction, often achieved through catalytic hydrogenation. chemicalbook.com

2,4-Difluorobenzene-1,3-diol: This isomer, also known as 2,4-difluororesorcinol, is typically synthesized from 1,3-difluorobenzene (B1663923). Standard methods for introducing hydroxyl groups onto an aromatic ring, such as sulfonation followed by alkali fusion, can be employed. The synthesis of the 1,3-difluorobenzene starting material can be achieved through various classical methods, including routes that proceed via 2,4-difluoronitrobenzene. google.com

Below is a summary of key positional isomers and potential synthetic starting materials.

Interactive Data Table: Positional Isomers of Difluorobenzene-1,2-diol

Isomer NameStructureCommon PrecursorPotential Synthetic Route
4,5-Difluorobenzene-1,2-diol 1,2-Diamino-4,5-difluorobenzene chemicalbook.comsigmaaldrich.comDouble diazotization followed by hydrolysis
2,4-Difluorobenzene-1,3-diol 1,3-Difluorobenzene google.comgoogle.comSulfonation and alkali fusion
2,5-Difluorobenzene-1,4-diol 1,4-DifluorobenzeneDihydroxylation or via difluoroquinone

Introduction of Additional Substituents and Functional Groups onto the Aromatic Ring

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The two hydroxyl groups are powerful activating, ortho-para directing groups, while the two fluorine atoms are deactivating, yet also ortho-para directing. The strong activating nature of the hydroxyl groups dominates, directing incoming electrophiles primarily to the positions ortho and para to them (C5 and C6).

Halogenation: Aromatic halogenation with bromine or chlorine, typically catalyzed by a Lewis acid, can introduce halogen atoms onto the ring. libretexts.orgmasterorganicchemistry.com For highly activated rings like catechols, the reaction can sometimes proceed without a catalyst. wikipedia.org The substitution is expected to occur at the C5 or C6 positions.

Nitration: The introduction of a nitro group (-NO₂) is another common EAS reaction. The nitration of catechols can be achieved using various nitrating agents. Studies on catechol oxidation by nitrate (B79036) radicals have shown that nitrocatechols are readily formed, proceeding through either semiquinone radical intermediates or electrophilic substitution mechanisms. nih.gov

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. For instance, the C-alkylation of benzenediols with olefins in the presence of sulfonic and sulfuric acid catalysts has been demonstrated for the synthesis of dialkylhydroquinones. google.com This methodology could be adapted to introduce alkyl chains onto the difluorocatechol ring.

Interactive Data Table: Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsExpected Product(s)Notes
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃5-Bromo-3,4-difluorobenzene-1,2-diolSubstitution occurs at the most activated positions ortho to the hydroxyl groups. libretexts.org
Nitration HNO₃, H₂SO₄ or NO₃ radical5-Nitro-3,4-difluorobenzene-1,2-diolCatechol rings are highly susceptible to nitration and oxidation. nih.gov
Alkylation Alkene, Sulfonic Acid/H₂SO₄5-Alkyl-3,4-difluorobenzene-1,2-diolBased on established methods for alkylating other benzenediols. google.com

Systematic Modifications of the Diol Moiety

The vicinal diol functional group is a hub of reactivity, allowing for numerous transformations that modify the electronic and structural properties of the molecule without altering the aromatic core.

Oxidation to Quinones: One of the most characteristic reactions of catechols is their oxidation to form highly reactive ortho-quinones. libretexts.org This transformation can be accomplished using a variety of oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or tyrosinase. nih.gov The resulting 3,4-difluoro-1,2-benzoquinone is a conjugated diketone and a potent electrophile, susceptible to further reactions.

Etherification: The hydroxyl groups can be converted into ethers via reactions like the Williamson ether synthesis, which involves deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide. libretexts.org Performing this reaction with a dihaloalkane, such as dibromomethane, can lead to the formation of a cyclic ether, specifically a substituted benzodioxole.

Cyclic Ether and Acetal (B89532) Formation: The diol can undergo intramolecular cyclization to form cyclic ethers. organic-chemistry.orgrsc.org A particularly important reaction is the formation of a five-membered dioxole ring, which serves as a common protecting group for catechols. This can be achieved by reacting the diol with an aldehyde or ketone under acidic conditions to form a cyclic acetal or ketal, respectively.

Interactive Data Table: Reactions of the Diol Moiety

Reaction TypeReagentsProduct StructureProduct Class
Oxidation NaIO₄, Tyrosinaseo-Quinone nih.gov
Double Etherification 2 eq. RX, Base (e.g., NaH)Dialkoxybenzene
Dioxole Formation CH₂Br₂, Base or Ketone, AcidBenzodioxole

Exploration of Ring Expansion and Contraction Reactions

Altering the size of the aromatic ring itself represents a more profound structural modification. While not commonly performed on this compound directly, established methodologies for ring expansion and contraction of aromatic systems could theoretically be applied to its derivatives.

Ring Expansion: The Buchner ring expansion is a classic method for converting an aromatic ring into a seven-membered cycloheptatriene (B165957) system. wikipedia.orgsynarchive.com The reaction typically involves the formation of a carbene (e.g., from ethyl diazoacetate) which adds to the benzene (B151609) ring to form a bicyclic cyclopropane (B1198618) intermediate (a norcaradiene). nih.gov This intermediate then undergoes a thermal or photochemical electrocyclic ring-opening to yield the expanded cycloheptatriene. Applying this to this compound would theoretically produce a substituted difluoro-cycloheptatriene-diol, a non-aromatic seven-membered ring.

Ring Contraction: The Wolff rearrangement is a powerful tool for achieving ring contraction. wikipedia.orgchem-station.com This reaction requires the synthesis of a cyclic α-diazo ketone. libretexts.orgyoutube.com For the this compound scaffold, a hypothetical sequence would involve:

Oxidation of the catechol to the corresponding o-quinone.

Conversion of the o-quinone into a cyclic α-diazo ketone.

Photochemical or thermal induction of the Wolff rearrangement, where dinitrogen is lost and a 1,2-rearrangement occurs to form a ketene (B1206846) intermediate. researchgate.net This step contracts the six-membered ring to a five-membered ring.

Trapping of the highly reactive ketene with a nucleophile (like water or an alcohol) to yield a stable cyclopentene (B43876) carboxylic acid derivative.

These transformations, while synthetically challenging, represent potential pathways to novel carbocyclic frameworks derived from the difluorocatechol structure.

Emerging Research Directions and Future Outlook

Development of More Efficient and Sustainable Synthetic Routes

The future utility of 3,4-Difluorobenzene-1,2-diol is intrinsically linked to the development of practical, cost-effective, and environmentally benign methods for its synthesis. Current research in fluorination chemistry emphasizes "green" principles, moving away from hazardous reagents and high-energy processes.

Future synthetic strategies are expected to focus on:

Late-Stage Fluorination: Introducing fluorine atoms at a late stage of a synthetic sequence is highly desirable as it allows for the diversification of complex molecules. Research into novel catalytic systems, potentially using earth-abundant metals, for the direct C-H fluorination of catechol precursors is an active area.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly for energetic or hazardous reactions. Applying flow chemistry to the synthesis of this compound could enable safer handling of fluorinating agents and improve yield and purity.

Biocatalysis: The use of enzymes for selective fluorination reactions is a burgeoning field. Future research may lead to the discovery or engineering of enzymes capable of regioselectively hydroxylating 1,2-difluorobenzene (B135520) or fluorinating catechol itself, offering a highly sustainable and selective synthetic route.

Improved Starting Materials: Research into scalable and greener methods to produce key precursors, such as 1,2-difluorobenzene, will also be critical. For example, developing catalytic methods that avoid the harsh conditions of traditional methods like the Balz-Schiemann reaction would represent a significant advance. researchgate.net

A comparison of potential synthetic approaches is summarized below:

Synthetic Approach Potential Advantages Key Research Challenges
Catalytic C-H FluorinationHigh atom economy, late-stage functionalizationAchieving high regioselectivity, catalyst stability
Flow Chemistry SynthesisEnhanced safety, scalability, precise controlHigh initial setup cost, potential for clogging
Biocatalytic RoutesHigh selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate scope
Deoxyfluorination of DiolsUtilizes readily available catechol precursorsUse of hazardous reagents (e.g., DAST), regiocontrol

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new applications. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing fluorine atoms creates a unique electronic environment that warrants detailed investigation.

Future mechanistic studies will likely involve:

Kinetic Analysis: Detailed kinetic studies of reactions, such as polymerization, condensation, or metal complexation, will help to quantify the electronic effects of the fluorine substituents on reaction rates and pathways.

Intermediate Trapping and Spectroscopic Analysis: The identification of transient intermediates, for example in electrophilic aromatic substitution or oxidation reactions, using advanced spectroscopic techniques (e.g., in-situ NMR, rapid-injection mass spectrometry) can provide direct evidence for proposed mechanisms.

Isotope Labeling Studies: The use of isotopes (e.g., ¹⁸O, ²H, ¹³C) can help to trace the pathways of atoms and bonds during a reaction, providing unambiguous insights into bond-forming and bond-breaking steps. This is particularly relevant for understanding complex rearrangements or catalytic cycles.

Discovery of Novel Applications in Niche Synthetic Fields

The unique properties conferred by the difluoro-catechol moiety suggest that this compound could be a valuable component in several specialized areas of chemical synthesis.

Emerging application areas include:

Fluorinated Polymers and Materials: Catechols are known precursors to high-performance polymers and adhesives. The incorporation of fluorine via this compound could lead to the development of new materials with enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). man.ac.uk Research into fluorinated polycarbonates, polyesters, and epoxy resins is a promising direction.

Specialty Fluorophores and Probes: The benzene-1,2-diol (catechol) unit is a component of many fluorescent dyes. The introduction of fluorine atoms can modulate the photophysical properties of these dyes, such as their emission wavelength, quantum yield, and photostability. nih.gov This could lead to the development of novel sensors and imaging agents for biological or materials science applications. nih.gov

Pharmaceutical and Agrochemical Scaffolds: The catechol motif is present in numerous biologically active molecules. Replacing a standard catechol unit with its 3,4-difluoro analog can enhance metabolic stability and modify binding affinities, making it an attractive scaffold for drug discovery programs. acs.org It could be incorporated into new classes of enzyme inhibitors or receptor ligands.

Organometallic Chemistry: As a bidentate ligand, this compound can coordinate to metal centers. The electron-withdrawing fluorine atoms would modify the electronic properties of the resulting metal complexes, potentially leading to novel catalysts with unique reactivity or selectivity.

Synergistic Integration of Computational Prediction with Experimental Validation

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating research. Quantum chemical methods like Density Functional Theory (DFT) can provide deep insights into the properties and reactivity of molecules like this compound, guiding experimental efforts and rationalizing observed outcomes.

Future research will benefit from this synergy in several ways:

Predicting Reaction Regioselectivity: DFT calculations can be used to model reaction intermediates and transition states, allowing for the prediction of the most likely outcome of reactions, such as electrophilic substitution on the aromatic ring. researchgate.net This can save significant experimental effort by focusing on the most promising reaction conditions.

Modeling Molecular Properties: Computational methods can accurately predict a range of molecular properties, including bond lengths, vibrational frequencies (IR/Raman spectra), and NMR chemical shifts. nih.govacs.org This is particularly valuable for fluorine-containing compounds, where ¹⁹F NMR is a key characterization technique.

Designing Novel Molecules: By modeling properties such as HOMO/LUMO energies, electrostatic potential surfaces, and binding affinities, computational chemistry can be used to design new molecules based on the this compound scaffold with tailored electronic or biological properties before they are ever synthesized in the lab. nih.govresearchgate.net

The table below illustrates the potential synergy between computational and experimental approaches.

Research Goal Computational Approach (Prediction) Experimental Approach (Validation)
Optimize Synthetic YieldModel reaction pathways and transition state energies to identify bottlenecks.Screen reaction conditions (catalyst, solvent, temperature) guided by computational insights.
Understand ReactivityCalculate electrostatic potential maps and frontier molecular orbital energies.Conduct competitive reaction experiments and analyze product ratios.
Develop New MaterialsPredict polymer properties (e.g., band gap, thermal stability) via molecular dynamics and DFT.Synthesize and characterize novel polymers, measuring their physical and chemical properties.
Design Enzyme InhibitorsPerform molecular docking simulations of the compound with a target protein's active site.Synthesize the compound and perform in vitro enzymatic assays to measure inhibition constants.

By pursuing these emerging research directions, the scientific community can fully explore and harness the synthetic potential of this compound, paving the way for new discoveries in a multitude of chemical disciplines.

Q & A

Basic: What are the optimal synthetic routes for 3,4-Difluorobenzene-1,2-diol with high purity?

Methodological Answer:
Synthesis typically involves fluorination of dihydroxybenzene precursors. For example, selective fluorination of 1,2-dihydroxybenzene derivatives using agents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E under controlled conditions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography ensures high purity. Characterization via 1^1H/13^{13}C NMR and mass spectrometry (HRMS) confirms structure and purity, similar to bromophenol isolation methods in marine algae studies .

Basic: How is the structure of this compound confirmed spectroscopically?

Methodological Answer:
Key techniques include:

  • NMR : Hydroxyl protons (δ ~5–6 ppm) and fluorine atoms (coupled splitting patterns) are diagnostic. 19^{19}F NMR confirms fluorination positions.
  • FTIR : O-H stretching (~3200–3500 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}).
  • HRMS : Molecular ion peaks matching the molecular formula (C6_6H4_4F2_2O2_2). Cross-validation with computational predictions (e.g., DFT calculations) enhances accuracy, as seen in bromophenol studies .

Basic: What factors influence the stability of this compound under experimental conditions?

Methodological Answer:
Stability depends on:

  • pH : Protonation/deprotonation of hydroxyl groups affects reactivity. Neutral to mildly acidic conditions (pH 5–7) are ideal.
  • Temperature : Decomposition risks increase above 60°C; storage at –20°C in inert atmospheres is recommended .
  • Light : Protect from UV exposure to prevent photodegradation.
    Refer to silage fermentation studies for diol stability under varying pH and microbial activity .

Advanced: How can molecular docking predict interactions between this compound and viral proteins?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection : Focus on proteins with known diol-binding pockets (e.g., SARS-CoV-2 spike protein’s receptor-binding domain).
  • Analysis : Hydrogen bonding (hydroxyl groups) and hydrophobic interactions (fluorine atoms) are critical. Validate with in vitro binding assays, as demonstrated in studies of 1,2-diol derivatives and viral proteins .

Advanced: What methodologies assess the antioxidant potential of this compound?

Methodological Answer:

  • DPPH/ABTS Assays : Measure radical scavenging activity; IC50_{50} values are compared to standards like BHT or ascorbic acid.
  • Cellular Models : Use HepG2 or RAW 264.7 cells to assess intracellular ROS reduction.
    Marine bromophenols with similar diol structures showed IC50_{50} values of 10–50 μM, outperforming BHT in some cases .

Advanced: How should genotoxicity concerns for this compound be addressed?

Methodological Answer:

  • In Vitro Tests : Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells).
  • In Vivo Studies : Rodent micronucleus or comet assays.
    Benzene-1,2-diol analogs have shown genotoxicity via DNA adduct formation, necessitating rigorous testing for fluorinated derivatives .

Advanced: What challenges arise in quantifying this compound in complex matrices?

Methodological Answer:

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges.
  • Detection : UPLC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity.
  • Validation : Spike-recovery experiments (85–115% recovery) ensure accuracy, similar to 3-MCPD quantification in oils .

Advanced: How can contradictory data on diol bioactivities be resolved?

Methodological Answer:

  • Meta-Analysis : Compare studies for variables like assay conditions (pH, temperature) or sample purity.
  • Reproducibility Trials : Standardize protocols (e.g., OECD guidelines).
    For example, propane-1,2-diol production in silage varied with fermentation time and microbial strains, highlighting the need for controlled replicates .

Advanced: What mechanistic insights explain the degradation pathways of this compound?

Methodological Answer:

  • Thermal Degradation : Pyrolysis-GC/MS identifies products like 4-vinylbenzene-1,2-diol at high temperatures.
  • Oxidative Pathways : Chromic acid oxidation (monitored via UV-Vis spectroscopy) reveals intermediates like hydroxy ethanal. Kinetic studies under pseudo-first-order conditions clarify reaction mechanisms .

Advanced: What protocols ensure safe handling of this compound in the lab?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis steps.
  • Waste Disposal : Segregate halogenated waste for incineration.
    Refer to safety data sheets for halogenated aromatics, emphasizing limits on skin contact and inhalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.